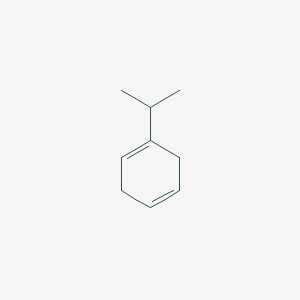

1-(Propan-2-yl)cyclohexa-1,4-diene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-ISOPROPYLCYCLOHEXA-1,4-DIENE is an organic compound that belongs to the class of cyclohexadienes. It is characterized by the presence of an isopropyl group attached to a cyclohexa-1,4-diene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-ISOPROPYLCYCLOHEXA-1,4-DIENE can be synthesized through various methods. One common approach involves the Birch reduction of aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol . This method avoids over-reduction to the fully saturated ring, allowing for the selective formation of the desired diene.

Industrial Production Methods: Industrial production of 1-ISOPROPYLCYCLOHEXA-1,4-DIENE typically involves large-scale Birch reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-ISOPROPYLCYCLOHEXA-1,4-DIENE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the diene to cyclohexane derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the diene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction typically produces cyclohexane derivatives .

Scientific Research Applications

Chemistry

In the field of organic chemistry, 1-(Propan-2-yl)cyclohexa-1,4-diene serves as a precursor for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation to form ketones or alcohols and reduction to yield fully saturated derivatives—makes it a valuable building block in synthetic chemistry.

Biology

Research has indicated potential biological activities associated with this compound. Studies are ongoing to explore its interactions with enzymes and its effects on biological pathways. The compound's reactivity may allow for modulation of enzyme activity and cellular redox states.

Medicine

The compound is being investigated for its therapeutic properties. Its unique structure may contribute to developing new drugs or enhancing existing therapies. Preliminary studies suggest that it could be useful in drug development due to its ability to interact with various biological targets.

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its chemical properties allow it to be incorporated into formulations for plastics and other materials requiring specific performance characteristics.

Case Studies

Case Study 1: Synthesis of Complex Organic Molecules

A study demonstrated the use of this compound as a precursor for synthesizing novel organic compounds with potential pharmaceutical applications. The research highlighted the efficiency of using this compound in multi-step synthesis processes.

Case Study 2: Biological Activity Assessment

Research focused on the interaction of this compound with specific enzymes showed promising results regarding its inhibitory effects. This study paves the way for further exploration into its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-ISOPROPYLCYCLOHEXA-1,4-DIENE involves its ability to undergo various chemical transformations. The compound can form resonance-stabilized carbocations, which are key intermediates in many of its reactions. These carbocations can undergo further reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-ISOPROPYLCYCLOHEXA-1,4-DIENE can be compared with other similar compounds, such as:

1,3-Cyclohexadiene: An isomer with double bonds at different positions, leading to different reactivity and stability.

Cyclohexane: A fully saturated derivative with different chemical properties.

Terpenoids: A class of related compounds with similar structural features but varying functional groups.

The uniqueness of 1-ISOPROPYLCYCLOHEXA-1,4-DIENE lies in its specific substitution pattern and the resulting chemical behavior, which distinguishes it from other cyclohexadienes and related compounds .

Biological Activity

1-(Propan-2-yl)cyclohexa-1,4-diene, also known as isopropyl cyclohexadiene, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has a unique structure characterized by a cyclohexadiene ring with an isopropyl group attached. Its molecular formula is C₉H₁₄, and it possesses both double bonds and a branched alkyl group, which contribute to its reactivity and biological interactions.

Antiproliferative Effects

Recent studies have explored the antiproliferative effects of compounds related to this compound. Research indicates that derivatives of cyclohexadiene can inhibit cell proliferation in various cancer cell lines. For instance, compounds with structural similarities have shown significant activity against MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Tubulin assembly inhibition |

| Combretastatin A-4 | MDA-MB-231 | 23–33 | Colchicine-binding site inhibitor |

| β-lactam derivatives | Various | 10–33 | Antimitotic effects |

The biological activity of this compound is primarily attributed to its ability to interact with tubulin, inhibiting its polymerization. This mechanism is crucial for disrupting the mitotic spindle formation during cell division, leading to apoptosis in cancer cells. The interaction at the colchicine-binding site on tubulin has been highlighted as a significant pathway through which these compounds exert their effects .

Antibacterial Activity

In addition to its antiproliferative properties, related compounds have demonstrated antibacterial activity. Essential oils containing cyclohexene derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured during antibacterial assays indicate a promising potential for these compounds in treating bacterial infections .

Table 2: Antibacterial Activity of Cyclohexene Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Okoume Essential Oil | S. aureus | 20 |

| Aiele Essential Oil | E. coli | 6 |

Case Studies

A notable case study involved the synthesis and evaluation of novel analogues derived from cyclohexadiene structures. These analogues were tested for their antiproliferative activities in vitro against breast cancer cell lines. The results indicated that specific substitutions on the cyclohexadiene ring significantly enhanced their biological activity compared to the parent compound .

Properties

CAS No. |

62782-27-8 |

|---|---|

Molecular Formula |

C9H14 |

Molecular Weight |

122.21 g/mol |

IUPAC Name |

1-propan-2-ylcyclohexa-1,4-diene |

InChI |

InChI=1S/C9H14/c1-8(2)9-6-4-3-5-7-9/h3-4,7-8H,5-6H2,1-2H3 |

InChI Key |

RGMGAPYVLURMAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CCC=CC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.